molecular formula C16H18ClN3O3 B2688198 4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid CAS No. 1214797-41-7

4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid

Cat. No. B2688198
CAS RN: 1214797-41-7
M. Wt: 335.79
InChI Key: RNTIRMZJFNNVHS-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid” is a chemical substance with the molecular formula C10H15N3O3 . It is a specialty product for proteomics research .


Synthesis Analysis

The synthesis of imidazoles, a key component of this compound, has seen significant advances recently. These heterocycles are crucial to functional molecules used in various applications . The synthesis of imidazol-4-ones, another important scaffold in this compound, has also been extensively studied .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazole ring attached to a propyl chain, which is further connected to a 4-oxobutanoic acid group. The 4-chlorophenyl group is attached to the 4-oxobutanoic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.24 g/mol .

Scientific Research Applications

Molecular Docking and Biological Activity

Studies have shown that derivatives of butanoic acid, similar in structure to the compound , are involved in molecular docking, indicating their potential role in inhibiting specific growth factors and exhibiting biological activities. For instance, butanoic acid derivatives have been analyzed for their ability to inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance and potential therapeutic applications (K. Vanasundari et al., 2018).

Vibrational Spectroscopic and Supramolecular Studies

Vibrational spectroscopic analysis, combined with supramolecular studies, has been applied to chloramphenicol derivatives, revealing the role of conventional and non-conventional hydrogen bonds in the molecular structure. This approach offers insights into the structural stability and interactions within molecules, potentially guiding the design of new compounds with enhanced stability or activity (R. F. Fernandes et al., 2017).

Nonlinear Optical Materials and Reactivity

The analysis of vibrational wavenumbers and molecular structure, including the assessment of hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals, suggests that certain derivatives exhibit properties making them suitable candidates as nonlinear optical materials. The reactivity and stability of these molecules, as determined by natural bond orbital (NBO) analysis and HOMO-LUMO evaluations, underline their potential in various applications, ranging from materials science to pharmacology (Rahul Raju et al., 2015).

Advanced Oxidation Processes

The compound and its related structures have been implicated in advanced oxidation processes, showcasing the potential for environmental applications, particularly in the degradation of organic pollutants. The Cr(III)/Cr(VI) redox cycle, facilitated by derivatives of 4-chlorophenol, has been explored for the oxidative degradation of aqueous organic pollutants, indicating the utility of these compounds in water treatment technologies (A. D. Bokare et al., 2011).

Synthesis and Characterization of Derivatives

Research has also focused on the synthesis and characterization of various derivatives, exploring their potential in medicinal chemistry, including antifungal and anticancer applications. The structural elucidation, thermal analysis, and assessment of biological activities of these derivatives are crucial steps toward understanding their potential therapeutic benefits and applications (M. Attia et al., 2013; M. Rashid et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The imidazole ring, a key component of this compound, is known to play a crucial role in various biological processes .

properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-imidazol-1-ylpropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c17-13-4-2-12(3-5-13)15(21)10-14(16(22)23)19-6-1-8-20-9-7-18-11-20/h2-5,7,9,11,14,19H,1,6,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTIRMZJFNNVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid

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